2-Chloro-5-methylpyrimidine
Overview
Description
2-Chloro-5-methylpyrimidine: is an organic compound with the molecular formula C5H5ClN2 . It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the fifth position of the pyrimidine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of 5-methylpyrimidine: One common method involves the chlorination of 5-methylpyrimidine using chlorinating agents such as phosphorus oxychloride or thionyl chloride.
Vilsmeier-Haack Reaction: Another method involves the Vilsmeier-Haack reaction, where 5-methylpyrimidine is treated with a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) to introduce the chlorine atom at the second position.
Industrial Production Methods: Industrial production of 2-chloro-5-methylpyrimidine often involves large-scale chlorination processes using efficient chlorinating agents and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chlorine atom in 2-chloro-5-methylpyrimidine can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Although less common, the compound can also participate in oxidation and reduction reactions under specific conditions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Major Products:
Scientific Research Applications
Chemistry: 2-Chloro-5-methylpyrimidine is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and is involved in the development of new synthetic methodologies .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of various pharmaceutical agents, including antiviral, antibacterial, and anticancer drugs. Its derivatives have shown promising biological activities and are being investigated for their therapeutic potential .
Industry: In the agrochemical industry, this compound is used as an intermediate in the production of herbicides, insecticides, and fungicides. Its derivatives contribute to the development of effective crop protection agents .
Mechanism of Action
The mechanism of action of 2-chloro-5-methylpyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors in biological systems. For example, some derivatives act as inhibitors of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer and antimicrobial activities . The compound can also interact with nucleic acids, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
2-Chloro-5-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-4-methylpyrimidine: Differing by the position of the methyl group on the pyrimidine ring.
2-Chloro-6-methylpyrimidine: Differing by the position of the methyl group on the pyrimidine ring.
Uniqueness: 2-Chloro-5-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a chlorine atom and a methyl group on the pyrimidine ring allows for versatile chemical modifications, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-chloro-5-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APRMCBSTMFKLEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342432 | |
Record name | 2-Chloro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-61-4 | |
Record name | 2-Chloro-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00342432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-5-METHYLPYRIMIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural characteristics of 2-Chloro-5-methylpyrimidine as determined by computational chemistry?
A1: Density Functional Theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set were employed to investigate the structure of this compound. [] This revealed the optimized geometry of the molecule in both monomeric and dimeric forms in the gas phase. Additionally, the calculations provided insights into the torsional potentials within the molecule, crucial for understanding its conformational flexibility. []
Q2: How well do the theoretical vibrational frequencies of this compound align with experimental spectroscopic data?
A2: The DFT calculations were used to predict the vibrational frequencies of this compound. These calculated frequencies were then compared to experimentally obtained data from Fourier Transform Infrared (FTIR) and Fourier Transform Raman spectroscopy. [] The agreement between the calculated and observed frequencies was remarkably good, with a root-mean-square error of only 10.03 cm−1. [] This strong correlation between theoretical and experimental results validates the accuracy of the chosen computational method for studying this molecule.
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